1-Cyclopropyl-1H-pyrazol-5-amine
Overview
Description
“1-Cyclopropyl-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazoles, including “1-Cyclopropyl-1H-pyrazol-5-amine”, often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-1H-pyrazol-5-amine” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The cyclopropyl group is attached to one of the nitrogen atoms in the pyrazole ring .Chemical Reactions Analysis
Pyrazoles, including “1-Cyclopropyl-1H-pyrazol-5-amine”, can participate in a variety of chemical reactions. They can act as versatile synthetic building blocks in the synthesis of diverse heterocyclic compounds . They can also react with potassium borohydride to form a class of ligands known as scorpionate .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Cyclopropyl-1H-pyrazol-5-amine” can vary depending on its specific structure and the presence of any additional functional groups .Scientific Research Applications
Palladium-Catalyzed Arylation
Sidhom et al. (2018) demonstrated that pyrazole derivatives, including those bearing a cyclopropyl group at the C3-position and an amino substituent at C5, could be efficiently used in palladium-catalyzed direct arylation. This method allows the regioselective synthesis of C4-arylated pyrazoles without decomposing the cyclopropyl unit, showcasing the stability and versatility of cyclopropyl-bearing pyrazoles in synthetic chemistry (Sidhom, Soulé, Doucet, & Allouche, 2018).
Synthesis of Trisubstituted Pyrazoles
Xue et al. (2016) explored the Brönsted acid-mediated annulation of 1-cyanocyclopropane-1-carboxylates with arylhydrazines to efficiently synthesize 1,3,5-trisubstituted pyrazoles. This method highlights the role of cyclopropyl groups in facilitating the construction of pyrazole cores, contributing to the diversity of pyrazole derivatives (Xue, Liu, Qing, & Wang, 2016).
Direct N-cyclopropylation
Gagnon et al. (2007) developed a method for the direct cyclopropyl transfer onto cyclic amides and azoles, including pyrazoles, using a nonpyrophoric cyclopropylbismuth reagent. This technique underscores the importance of cyclopropyl groups in medicinal chemistry due to their spatial, electronic features, and high metabolic stability (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007).
Antimicrobial Applications
Raju et al. (2010) synthesized a series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides to explore their antibacterial and antifungal activities. This study not only illustrates the antimicrobial potential of cyclopropyl-bearing pyrazoles but also provides insights into their structure-activity relationships, enhancing the development of therapeutic agents (Raju, Nagamani, Chandrappa, Ananda, Vinaya, Thimmegowda, Byregowda, & Rangappa, 2010).
Future Directions
properties
IUPAC Name |
2-cyclopropylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-6-3-4-8-9(6)5-1-2-5/h3-5H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXOWIKXBOZBIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-1H-pyrazol-5-amine | |
CAS RN |
1501777-90-7 | |
Record name | 1-cyclopropyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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